molecular formula C11H9BrN2O B13313968 (4-Bromophenyl)(pyrimidin-5-yl)methanol

(4-Bromophenyl)(pyrimidin-5-yl)methanol

Cat. No.: B13313968
M. Wt: 265.11 g/mol
InChI Key: ZXWFQEZCMCQYOH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(pyrimidin-5-yl)methanol is an organic compound that features a bromophenyl group and a pyrimidinyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(pyrimidin-5-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with pyrimidine-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(pyrimidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of (4-Bromophenyl)(pyrimidin-5-yl)ketone or aldehyde.

    Reduction: Formation of (Phenyl)(pyrimidin-5-yl)methanol.

    Substitution: Formation of (4-Substituted phenyl)(pyrimidin-5-yl)methanol derivatives.

Scientific Research Applications

(4-Bromophenyl)(pyrimidin-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(pyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl and pyrimidinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(pyrimidin-4-yl)methanol
  • (4-Bromophenyl)(pyrimidin-6-yl)methanol
  • (4-Chlorophenyl)(pyrimidin-5-yl)methanol

Uniqueness

(4-Bromophenyl)(pyrimidin-5-yl)methanol is unique due to the specific positioning of the bromine atom and the pyrimidinyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

(4-bromophenyl)-pyrimidin-5-ylmethanol

InChI

InChI=1S/C11H9BrN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7,11,15H

InChI Key

ZXWFQEZCMCQYOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CN=CN=C2)O)Br

Origin of Product

United States

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